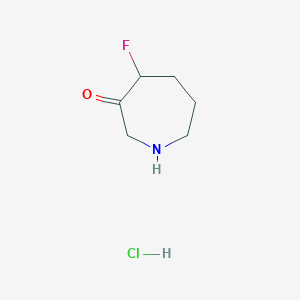![molecular formula C15H16N2O2S B2512426 N-{[2-(thiophène-2-yl)pyridin-4-yl]méthyl}oxolane-3-carboxamide CAS No. 1903919-48-1](/img/structure/B2512426.png)
N-{[2-(thiophène-2-yl)pyridin-4-yl]méthyl}oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is a topic of significant interest in the field of chemistry . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Mécanisme D'action
Target of Action
Similar compounds have been found to target various receptors and enzymes, which play crucial roles in different biological processes .
Mode of Action
It’s worth noting that the mode of action of a compound generally involves its interaction with its targets, leading to changes in the targets’ activity or function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain biological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The effects generally involve changes at the molecular and cellular levels as a result of the compound’s interaction with its targets .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide in lab experiments is that it has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide. One area of interest is in developing more efficient synthesis methods for the compound. Another area of interest is in further studying the mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide, which may lead to the development of more effective cancer treatments. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide may have potential applications in treating other diseases, such as diabetes and neurodegenerative diseases, which could be explored in future research.
Méthodes De Synthèse
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide has been achieved through multiple methods, including the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. In the Suzuki coupling reaction, a boronic acid derivative and an aryl halide react in the presence of a palladium catalyst to form the desired product. In the Sonogashira coupling reaction, an aryl halide and an alkyne react in the presence of a palladium catalyst to form the product. In the Stille coupling reaction, an aryl halide and a stannane react in the presence of a palladium catalyst to form the product.
Applications De Recherche Scientifique
Activité fongicide
Ce composé s'est avéré avoir une activité fongicide significative . Une série de nouveaux dérivés de la N-(thiophène-2-yl) nicotinamide ont été conçus et synthétisés en reliant la molécule naturelle d'hétérocycle azoté acide nicotinique et l'hétérocycle contenant du soufre thiophène . Les résultats des bioessais in vivo de tous les composés contre le mildiou de la pastèque (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) en serre ont indiqué que les composés 4a (CE 50 = 4,69 mg/L) et 4f (CE 50 = 1,96 mg/L) présentaient d'excellentes activités fongicides .
Composés de tête pour l'optimisation structurelle
Les dérivés de la N-(thiophène-2-yl) nicotinamide sont des composés de tête importants qui peuvent être utilisés pour une optimisation structurelle ultérieure . Cela signifie que ces composés peuvent servir de point de départ pour la conception de nouveaux composés aux propriétés améliorées.
Candidat fongicide prometteur
Le composé 4f est également un candidat fongicide prometteur contre le CMD qui peut être utilisé pour un développement ultérieur . Les résultats des bioessais de l'essai sur le terrain contre le CMD ont démontré que la formulation EC à 10 % du composé 4f présentait d'excellentes efficacités (70 % et 79 % d'efficacité de contrôle, respectivement, à 100 mg/L et 200 mg/L) qui étaient supérieures à celles des deux fongicides commerciaux flumorph (56 % d'efficacité de contrôle à 200 mg/L) et mancozeb (76 % d'efficacité de contrôle à 1000 mg/L) .
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-3,5,7-8,12H,4,6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKFJQSYYFSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2512345.png)
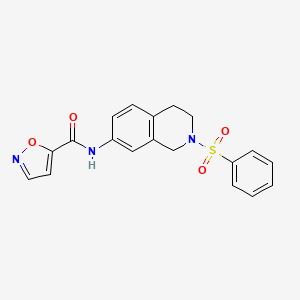

![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)
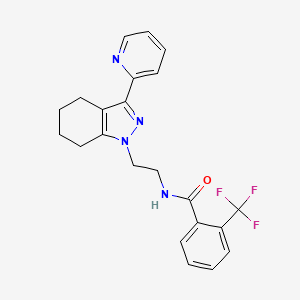
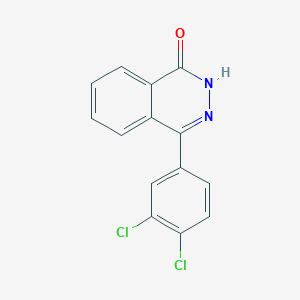

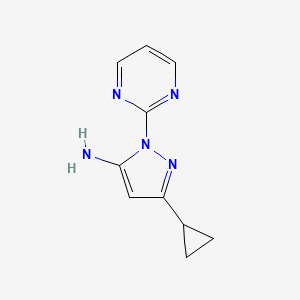
![(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2512360.png)
![3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2512361.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)
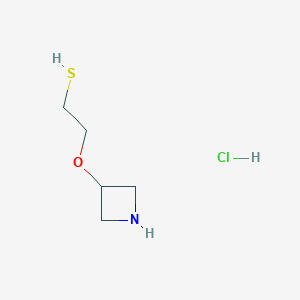
![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)
